[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone
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Overview
Description
[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the bicyclic core, followed by the introduction of the pyridinyl and pyrimidinyl groups. Key steps include:
Formation of the Bicyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong bases and heat.
Functional Group Introduction: The pyridinyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions, typically using reagents such as pyridine and pyrimidine derivatives.
Final Coupling: The final step involves coupling the bicyclic core with the pyridinyl-pyrimidinyl moiety under conditions that may include the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl and pyrimidinyl rings, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone: shares similarities with other bicyclic compounds and pyridinyl-pyrimidinyl derivatives.
Dichloroaniline: Another compound with a bicyclic structure, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Uniqueness
What sets [(1R,6S)-9-methyl-3,9-diazabicyclo[42
Properties
IUPAC Name |
[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-22-15-4-5-16(22)12-23(8-6-15)18(24)14-10-20-17(21-11-14)13-3-2-7-19-9-13/h2-3,7,9-11,15-16H,4-6,8,12H2,1H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUDTHKGEOECPI-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(CC2)C(=O)C3=CN=C(N=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1CN(CC2)C(=O)C3=CN=C(N=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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